7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a unique fusion of pyrido, thiazolo, and pyrimidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide (DMF) under reflux conditions . This is followed by cyclization and further functionalization to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the optimization of reaction conditions to minimize waste, are likely to be applied in scaling up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Thiazolo[3,2-a]pyrimidine: Shares structural similarities and exhibits various biological activities, including antibacterial and antidiabetic properties.
Uniqueness
7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific fusion of pyrido, thiazolo, and pyrimidinone rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development.
Properties
Molecular Formula |
C17H14FN3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
11-(4-fluorobenzoyl)-6-methyl-4-thia-2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C17H14FN3O2S/c1-10-9-24-17-19-14-6-7-20(8-13(14)16(23)21(10)17)15(22)11-2-4-12(18)5-3-11/h2-5,9H,6-8H2,1H3 |
InChI Key |
IAMJHKZPNXPBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC3=C(CN(CC3)C(=O)C4=CC=C(C=C4)F)C(=O)N12 |
Origin of Product |
United States |
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